molecular formula C11H24ClN3 B13848677 1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride

1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride

Cat. No.: B13848677
M. Wt: 233.78 g/mol
InChI Key: SIKKDDFIVDSARN-UHFFFAOYSA-N
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Description

1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride is a chemical compound that serves as a building block in various chemical syntheses. It is a salt analogue of 1’-Methyl-[1,4’-bipiperidin]-4-amine and is used in the preparation of novel compounds for modulating catalytic activities and as reactants in the synthesis of other chemical entities.

Preparation Methods

The synthesis of 1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride typically involves the reaction of 1’-Methyl-[1,4’-bipiperidin]-4-amine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to optimize the reaction conditions .

Chemical Reactions Analysis

1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of novel pyridopyrimidinone compounds for modulating catalytic activities.

    Biology: The compound is involved in the preparation of acrylamide derivatives with potential antimalarial properties.

    Medicine: It is used in the development of compounds that can modulate the activity of histone lysine demethylases, which are important in epigenetic regulation.

    Industry: The compound is utilized in the production of specialty chemicals and fine chemicals

Mechanism of Action

The mechanism of action of 1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it can modulate the catalytic activity of histone lysine demethylases by binding to their active sites, thereby affecting the epigenetic regulation of gene expression .

Comparison with Similar Compounds

1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride can be compared with similar compounds such as:

    1’-Methyl-[1,4’-bipiperidin]-4-yl methanamine hydrochloride: This compound is also used in the preparation of novel chemical entities and has similar applications in modulating catalytic activities.

    4-Methyl-1,4-bipiperidin-4-one hydrochloride: This compound is used in scientific research and has applications in the synthesis of various chemical products. The uniqueness of 1’-Methyl-[1,4’-bipiperidin]-4-amine hydrochloride lies in its specific structure and its ability to modulate the activity of histone lysine demethylases, making it valuable in epigenetic research.

Properties

Molecular Formula

C11H24ClN3

Molecular Weight

233.78 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C11H23N3.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14;/h10-11H,2-9,12H2,1H3;1H

InChI Key

SIKKDDFIVDSARN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)N.Cl

Origin of Product

United States

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